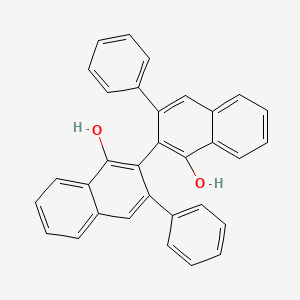

![molecular formula C15H8F7NO2 B2714797 N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-01-1](/img/structure/B2714797.png)

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide”, also known as diflufenican, is a synthetic chemical belonging to the group carboxamide . It is used as a herbicide and its activity is categorized under phenyl ether . The IUPAC name is 2′,4′-difluoro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxanilide .

Molecular Structure Analysis

The molecular formula of diflufenican is C19H11F5N2O2 . The structure consists of a pyridine-3-carboxamide core substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .Physical and Chemical Properties Analysis

Diflufenican is a colorless crystal with a molecular weight of 394.3 . It has a melting point in the range of 159-161°C . The compound is stable in air up to its melting point . It has a low solubility in water (<0.05 mg/l at 25°C) but is soluble in most organic solvents .Scientific Research Applications

Fluorinating Agents and Synthetic Applications

Research has shown that perfluoro compounds, similar in structure to N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, can serve as effective fluorinating agents under mild conditions. Banks et al. (1996) demonstrated the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] for fluorination reactions, highlighting the compound's potential in synthetic chemistry for introducing fluorine atoms selectively into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Anticancer and Anti-inflammatory Activities

Derivatives of phenoxyacetamide, including structures similar to the compound , have been investigated for their biological activities. Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic properties, finding some derivatives exhibited promising activities (Rani, Pal, Hegde, & Hashim, 2014).

Photoreactions and Photostability Studies

The photoreactivity of related compounds, such as flutamide, has been studied by Watanabe et al. (2015), providing insights into how similar compounds might behave under UV light, potentially useful for developing light-responsive materials or studying drug photostability (Watanabe, Fukuyoshi, & Oda, 2015).

Insecticidal Applications

Phenoxyacetamide derivatives have also been evaluated for their insecticidal efficacy against agricultural pests. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their activity against the cotton leafworm, with some compounds showing excellent results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

Material Science and Polymer Research

In material science, derivatives of phenoxyacetamide have been incorporated into polymers to modify their properties. Jang et al. (2007) explored the effects of internal linkage groups, such as the trifluoromethyl group, on the optical and dielectric properties of polyimide thin films, indicating the potential of such compounds in the development of advanced materials with tailored properties (Jang, Shin, Choi, Park, & Han, 2007).

Mechanism of Action

Target of Action

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . Its primary targets are broad-leaved weeds, including Stellaria media (Chickweed), Veronica spp. (Speedwell), Viola spp., Geranium spp. (Cranesbill), and Laminum spp. (Dead nettles) .

Mode of Action

This compound acts as a contact, selective herbicide . It exerts its herbicidal action through a bleaching action, which is due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in this process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, this compound disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

Information on the ADME properties of this compound is limited. It is known that the compound has a low solubility in water (<005 mg/l at 25 °C) and a high partition coefficient (logP = 49), indicating that it is lipophilic . These properties may affect its bioavailability and distribution in the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, a vital process for the plant’s survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability in air up to its melting point suggests that it may be less effective in hot climates . Additionally, its low water solubility and high lipophilicity suggest that it may accumulate in certain environments, potentially affecting its distribution and efficacy .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of this compound is a bleaching action, due to the inhibition of carotenoid biosynthesis , thereby preventing photosynthesis and leading to plant death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a carotenoid biosynthesis inhibitor . By inhibiting carotenoid biosynthesis, it prevents photosynthesis, which is a crucial cellular process for energy production in plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of carotenoid biosynthesis . Carotenoids are essential for photosynthesis as they absorb light energy and protect the photosynthetic apparatus from photooxidative damage . By inhibiting carotenoid biosynthesis, this compound prevents photosynthesis, leading to plant death .

Temporal Effects in Laboratory Settings

It is known to be stable in air up to its melting point .

Dosage Effects in Animal Models

As a herbicide, its primary use is in plant-based applications .

Metabolic Pathways

As a carotenoid biosynthesis inhibitor , it likely interacts with enzymes involved in this pathway.

Transport and Distribution

As a herbicide, it is typically applied externally to plants .

Subcellular Localization

As a carotenoid biosynthesis inhibitor , it likely acts within the chloroplasts where carotenoids are synthesized.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F7NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWWYUOVCQYKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)

![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)

![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)